molecular formula C8H9ClN2O2 B1455348 4-chloro-N-methoxy-N-methylpyridine-2-carboxamide CAS No. 757251-62-0

4-chloro-N-methoxy-N-methylpyridine-2-carboxamide

Cat. No. B1455348
M. Wt: 200.62 g/mol
InChI Key: FRRHMIUYUJSUQL-UHFFFAOYSA-N
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Patent
US08076488B2

Procedure details

To a mixture of dimethylhydroxylamine HCl (510 mg, 5.18 mmol) and triethylamine (2.16 mL, 15.5 mmol) in anhydrous THF (9.41 mL) and acetonitrile (2.35 mL) was added 4-chloropyridine-2-carbonyl chloride hydrochloride (1.00 g, 4.71 mmol) at 0° C. The reaction mixture was stirred at 0° C. for 2 h then at RT for 16 h. The solvent was removed under reduced pressure and partitioned between EtOAc and water. The organic layer was washed with H2O and brine, dried over Na2SO4, and concentrated under reduced pressure. The crude product was purified by MPLC (biotage) eluted with 30% EtOAc/Hex to afford 925 mg (98%) of 4-chloro-N-methoxy-N-methylpyridine-2-carboxamide as an orange oil: TLC (50% EtOAc/Hex), Rf=0.31.
Quantity
510 mg
Type
reactant
Reaction Step One
Quantity
2.16 mL
Type
reactant
Reaction Step One
Name
Quantity
9.41 mL
Type
solvent
Reaction Step One
Quantity
2.35 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][N:3](C)[OH:4].[CH2:6](N(CC)CC)C.Cl.[Cl:14][C:15]1[CH:20]=[CH:19][N:18]=[C:17]([C:21](Cl)=[O:22])[CH:16]=1>C1COCC1.C(#N)C>[Cl:14][C:15]1[CH:20]=[CH:19][N:18]=[C:17]([C:21]([N:3]([O:4][CH3:6])[CH3:2])=[O:22])[CH:16]=1 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
510 mg
Type
reactant
Smiles
Cl.CN(O)C
Name
Quantity
2.16 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
9.41 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
2.35 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
Cl.ClC1=CC(=NC=C1)C(=O)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 0° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at RT for 16 h
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
partitioned between EtOAc and water
WASH
Type
WASH
Details
The organic layer was washed with H2O and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product was purified by MPLC (biotage)
WASH
Type
WASH
Details
eluted with 30% EtOAc/Hex

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=CC(=NC=C1)C(=O)N(C)OC
Measurements
Type Value Analysis
AMOUNT: MASS 925 mg
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 97.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.